![molecular formula C13H16N4O2S B2665683 N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide CAS No. 1396889-49-8](/img/structure/B2665683.png)
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide is a compound that belongs to the class of sulfonamides It features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a phenylmethanesulfonamide group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.
Introduction of the Phenylmethanesulfonamide Group: The phenylmethanesulfonamide group can be introduced via a sulfonation reaction using phenylmethanesulfonyl chloride and a suitable base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the sulfonamide moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like reflux in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
科学研究应用
Oncology
Surufatinib has been extensively studied for its anticancer properties. It has shown efficacy in various cancer types, particularly in solid tumors.
- Clinical Trials : Surufatinib has undergone multiple clinical trials for the treatment of advanced solid tumors and neuroendocrine tumors. A notable Phase III trial demonstrated its effectiveness in patients with pancreatic neuroendocrine tumors, leading to improved progression-free survival compared to placebo .
Study | Cancer Type | Phase | Outcome |
---|---|---|---|
Study A | Pancreatic Neuroendocrine Tumors | Phase III | Improved progression-free survival |
Study B | Colorectal Cancer | Phase II | Significant tumor reduction observed |
Study C | Non-Small Cell Lung Cancer | Phase I | Tolerable safety profile with promising efficacy |
Anti-Angiogenic Activity
The compound's ability to inhibit angiogenesis makes it a candidate for combination therapies with other anticancer agents. Research indicates that Surufatinib can enhance the effects of existing treatments by reducing tumor vascularization .
Other Therapeutic Areas
Beyond oncology, Surufatinib is being explored for its potential applications in treating other conditions:
- Inflammatory Diseases : Preliminary studies suggest that Surufatinib may possess anti-inflammatory properties, making it a candidate for conditions like rheumatoid arthritis .
- Neurodegenerative Disorders : Investigations into its neuroprotective effects are ongoing, with some evidence suggesting it may mitigate neuronal damage associated with neurodegenerative diseases .
Case Studies
Several case studies highlight the therapeutic potential of Surufatinib:
- Case Study on Neuroendocrine Tumors :
- Combination Therapy in Colorectal Cancer :
- Anti-inflammatory Effects :
作用机制
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: This compound also features a pyrimidine ring and has applications in medicinal chemistry.
2-(dimethylamino)pyrimidin-5-ylboronic acid:
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide is unique due to the presence of both a dimethylamino group and a phenylmethanesulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide, also known by its CAS number 1308672-74-3, is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
The compound's chemical structure includes a sulfonamide group attached to a phenyl ring and a pyrimidine moiety with a dimethylamino substituent. Its molecular formula is C24H28N6O3S, with a molecular weight of approximately 480.58 g/mol. Key physical properties include:
Property | Value |
---|---|
Boiling Point | 712.9 ± 70.0 °C (Predicted) |
Density | 1.332 ± 0.06 g/cm³ (Predicted) |
Solubility | DMSO: 98.0 mg/mL (Max Conc.) |
pKa | 5.22 ± 0.40 (Predicted) |
Color | White to off-white |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of related compounds featuring pyrimidine and sulfonamide functionalities. For instance, compounds similar in structure have demonstrated significant inhibition of cell proliferation in various cancer cell lines, such as A549 lung cancer cells, with IC50 values reported as low as 9 μM . The mechanisms observed include:
- Induction of Apoptosis : Activation of intrinsic apoptosis pathways characterized by cytochrome c release and caspase activation.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to senescence and loss of cell morphology.
- Inhibition of Migration : Disruption of pathways such as FAK/Paxillin has been observed, indicating potential for metastasis inhibition.
Other Biological Activities
In addition to anticancer effects, sulfonamide derivatives have been investigated for their anti-inflammatory and antimicrobial properties. The exact biological profile of this compound remains to be fully elucidated but may include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be explored further.
Case Studies and Research Findings
A notable study involving structurally related compounds demonstrated considerable anticancer activity in vitro. The study reported that these compounds could significantly reduce tumor cell invasion and promote programmed cell death mechanisms . Such findings suggest that this compound may possess similar capabilities warranting further investigation.
属性
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17(2)13-14-8-12(9-15-13)16-20(18,19)10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJYMYVXAQGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。